molecular formula C19H20ClFN2O B3485323 1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine

1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine

Cat. No. B3485323
M. Wt: 346.8 g/mol
InChI Key: BLQFUZMDJKINON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, thereby modulating the levels of these neurotransmitters in the brain. It may also have an effect on other neurotransmitter systems such as the noradrenergic and glutamatergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to decrease the levels of stress hormones such as cortisol, indicating its potential use as an anxiolytic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine in lab experiments is its wide range of pharmacological activities. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects, making it a versatile tool for studying various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine. One area of interest is the development of more potent and selective analogs of this compound for the treatment of neurological disorders. Another area of interest is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a promising compound with a wide range of pharmacological activities. It has been extensively studied for its potential use in the treatment of various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.

Scientific Research Applications

1-Benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c20-17-7-4-8-18(21)16(17)13-19(24)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFUZMDJKINON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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